molecular formula C18H19ClN4O6S B2753510 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrofuran-2-carboxamide;hydrochloride CAS No. 1322195-23-2

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrofuran-2-carboxamide;hydrochloride

Cat. No.: B2753510
CAS No.: 1322195-23-2
M. Wt: 454.88
InChI Key: NYQSGUKLHZXJLZ-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a fused 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core, a dimethylaminoethyl side chain, and a 5-nitrofuran-2-carboxamide substituent. The 5-nitrofuran group introduces strong electron-withdrawing properties, which may enhance reactivity or binding affinity in biological systems.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6S.ClH/c1-20(2)5-6-21(17(23)12-3-4-16(28-12)22(24)25)18-19-11-9-13-14(10-15(11)29-18)27-8-7-26-13;/h3-4,9-10H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQSGUKLHZXJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

    Formation of the dioxino-benzothiazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethylaminoethyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the nitrofuran carboxamide group: This can be done through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.

    Purification techniques: Using methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under certain conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves the inhibition of biofilm formation and bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has shown antiproliferative effects against several cancer cell lines, including colorectal adenocarcinoma (Caco-2) cells. The compound's ability to modulate cellular pathways involved in apoptosis and proliferation is a key area of interest for developing targeted cancer therapies .

Anti-inflammatory Effects

The compound has been observed to reduce the release of interleukin-1 beta (IL-1β), indicating a potential role in modulating inflammatory responses. This property is particularly relevant for conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against resistant bacterial strains. Results indicated high effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative treatment option for antibiotic-resistant infections .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of this compound exhibited selective cytotoxicity against Caco-2 cells while sparing normal cells. This selectivity suggests a promising avenue for developing cancer therapies with reduced side effects .

Biological ActivityTarget OrganismEffectiveness
AntimicrobialStaphylococcus aureusHigh
AntimicrobialEscherichia coliModerate
AnticancerCaco-2Significant Reduction
Anti-inflammatoryIL-1βReduction Observed

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the nature of these interactions and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives

  • Compound from : Structure: Shares the benzothiazole-dioxane core and dimethylaminoethyl group but substitutes the 5-nitrofuran carboxamide with an acetamide (CH₃CONH−). Molecular Formula: C₁₅H₂₀ClN₃O₃S (MW: 357.853).
  • Compound from :

    • Structure : Features an additional 1,3-dioxo-isoindole moiety attached to the acetamide group.
    • Molecular Formula : C₂₃H₂₃ClN₄O₅S (MW: 502.970).
    • Key Differences : The bulky isoindole group increases steric hindrance, likely reducing membrane permeability compared to the target compound .

Benzodithiazine Hydrazine Derivative ()

  • Structure : A benzodithiazine core with a hydrazine substituent, chloro, and methyl groups.
  • Molecular Formula : C₉H₁₀ClN₃O₂S₂ (MW: 291.78).
  • Key Differences :
    • The sulfur-rich benzodithiazine core and SO₂ groups (IR: 1345, 1155 cm⁻¹) contrast with the oxygen-dominated dioxane and nitrofuran in the target compound.
    • The hydrazine group (−NHNH₂) offers distinct hydrogen-bonding capabilities, which may influence receptor binding .

Nitroimidazole-Benzodioxine Carboxylate ()

  • Structure : Combines a nitroimidazole ring with a benzodioxine carboxylate ester.
  • Key Differences :
    • The nitro group is part of an imidazole ring rather than a furan, altering electronic distribution and metabolic stability.
    • Synthesis via DMF/K₂CO₃-mediated coupling (similar to methods for nitro-containing compounds) suggests parallels in reactivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features References
Target Compound* (Inferred) C₁₈H₂₀ClN₄O₆S ~502 5-Nitrofuran, benzothiazole-dioxane, dimethylaminoethyl Nitro group enhances electron deficiency N/A
Acetamide Derivative () C₁₅H₂₀ClN₃O₃S 357.853 Acetamide, benzothiazole-dioxane Lacks nitro group; simpler substituent
Isoindole Acetamide () C₂₃H₂₃ClN₄O₅S 502.970 Isoindole-dione, acetamide Bulky isoindole reduces permeability
Benzodithiazine Hydrazine () C₉H₁₀ClN₃O₂S₂ 291.78 Benzodithiazine, hydrazine, SO₂ Sulfur-rich core; distinct IR peaks
Nitroimidazole-Benzodioxine () Not specified ~400 (estimated) Nitroimidazole, benzodioxine carboxylate Nitro in imidazole; ester linkage

Key Research Findings

  • Solubility: The hydrochloride salt improves aqueous solubility, a feature shared with other ammonium-containing analogs (e.g., dimethylaminoethyl derivatives in and ) .

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrofuran-2-carboxamide;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and specific activities against various pathogens and cancer cell lines.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a nitrofuran group, and a dimethylaminoethyl substituent. The presence of these functional groups is believed to contribute significantly to its biological activity.

Property Value
IUPAC Name This compound
Molecular Formula C₁₅H₁₈N₄O₃S
Molecular Weight 342.39 g/mol
Solubility Soluble in DMSO and methanol

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In studies involving Gram-positive and Gram-negative bacteria, it exhibited significant antibacterial activity.

  • Tested Strains : Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa.
  • Methodology : Disc diffusion method at concentrations of 100 µg/mL.
  • Results : The compound demonstrated potent activity against E. coli and moderate activity against P. aeruginosa.

In comparison to standard antibiotics, this compound showed promising results particularly in inhibiting the growth of resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. It was tested against several human cancer cell lines including:

  • Cell Lines Tested : HCT116 (colon cancer), MCF-7 (breast cancer), A549 (lung cancer).
  • Results : The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell lines. Notably, it showed higher efficacy against HCT116 cells compared to others.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Case Studies

Several studies have highlighted the biological efficacy of compounds similar to this compound:

  • Antibacterial Screening : A study synthesized benzothiazole derivatives and found that those with similar structures exhibited enhanced antibacterial properties. The incorporation of nitro groups was crucial for activity .
  • Anticancer Studies : Research on related compounds indicated that modifications in the benzothiazole structure could lead to improved anticancer activity through enhanced interaction with cellular targets involved in proliferation .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step organic reactions, including cyclization to form the dioxino-benzothiazole core, followed by amidation and nitration. Key parameters include:

  • Temperature control : Optimal cyclization occurs at 80–100°C in anhydrous conditions to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency for introducing the dimethylaminoethyl group .
  • Purification : Thin-layer chromatography (TLC) and preparative HPLC are critical for isolating intermediates and final products. NMR spectroscopy is used to confirm structural integrity at each step .

Q. How can researchers validate the structural integrity of this compound?

Advanced spectroscopic and chromatographic methods are essential:

  • NMR : 1^1H and 13^13C NMR confirm the presence of aromatic protons (6.5–8.5 ppm) and nitrofuran/dioxino-benzothiazole moieties .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected [M+H]+^+ ion at m/z 503.1) .
  • HPLC : Purity >95% is required for biological assays; use C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screening should focus on:

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., A549, MCF-7) at concentrations 1–100 µM to determine IC50_{50} values .
  • Enzyme inhibition : Test against kinases or proteases linked to disease pathways (e.g., EGFR, MAPK) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities?

Molecular docking and molecular dynamics (MD) simulations clarify target interactions:

  • Docking : Predict binding affinities to receptors (e.g., benzothiazole derivatives bind ATP pockets in kinases) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD and hydrogen bonding patterns .
  • Example: Conflicting IC50_{50} values in lung vs. breast cancer models may arise from differential expression of target proteins .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Optimize parameters for reproducibility:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for nitration and amidation steps .
  • Quality-by-design (QbD) : Use factorial design experiments to identify critical process parameters (CPPs) affecting purity .

Q. How does the nitrofuran moiety influence redox-mediated cytotoxicity?

The nitro group undergoes enzymatic reduction (e.g., by nitroreductases), generating reactive oxygen species (ROS):

  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays .
  • Metabolite profiling : LC-MS/MS identifies reduced metabolites (e.g., hydroxylamine intermediates) .

Methodological Notes

  • Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from aggregation; use dynamic light scattering (DLS) to confirm colloidal stability .
  • Advanced Characterization : X-ray crystallography resolves stereochemical ambiguities in the dioxino-benzothiazole core .

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